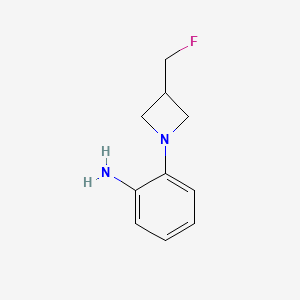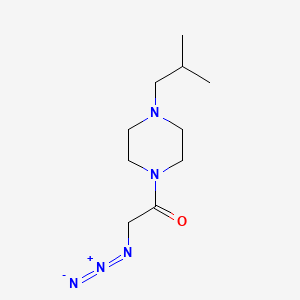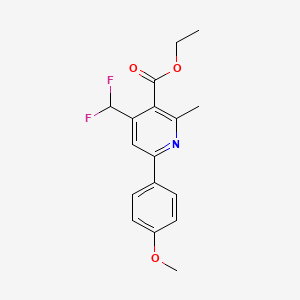
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the difluoromethyl group might participate in nucleophilic substitution reactions, and the methoxyphenyl group could be involved in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting and boiling points, solubility, and reactivity .科学的研究の応用
Synthesis and Catalysis
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is a compound that could be involved in the synthesis of complex organic molecules. For example, Zolfigol et al. (2013) utilized similar compounds in the synthesis of pyranopyrazoles through a green and efficient method using isonicotinic acid as a dual and biological organocatalyst. This reaction occurred via a one-pot, four-component condensation reaction, showcasing the potential utility of related compounds in organic synthesis and catalysis (Zolfigol et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds with structural similarities, such as those synthesized by Raghavendra et al. (2016), have been shown to possess significant antimicrobial and antioxidant activities. Their study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). This suggests that this compound could potentially be explored for similar biological activities.
Polymerization and Material Science
In the field of polymer science, the structure of this compound hints at its possible use as a monomer or catalyst in the polymerization processes. Furuncuoglu et al. (2010) investigated the role of chain transfer agents in free radical polymerization, providing insights into how compounds with functional groups similar to this compound might influence polymerization kinetics and polymer properties (Furuncuoglu et al., 2010).
Nonlinear Optical (NLO) Materials
This compound, due to its complex structure, might also find applications in the development of nonlinear optical (NLO) materials. Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities, revealing that such compounds are promising candidates for NLO materials. The study utilized density functional theory (DFT) and time-dependent (TD)-DFT methods to investigate their properties, indicating that similar studies could be relevant for this compound (Kiven et al., 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-4-23-17(21)15-10(2)20-14(9-13(15)16(18)19)11-5-7-12(22-3)8-6-11/h5-9,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCSMPDPEWKXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1491985.png)

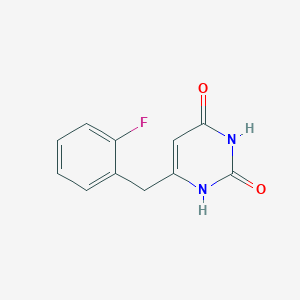
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)
![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)
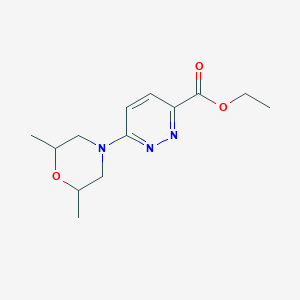
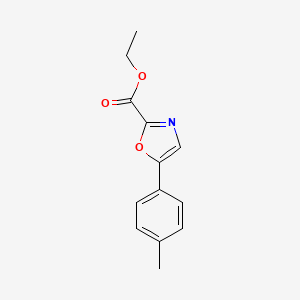
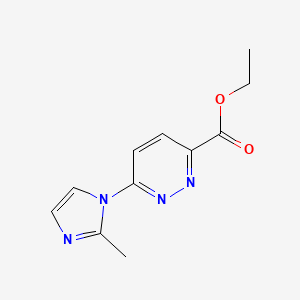

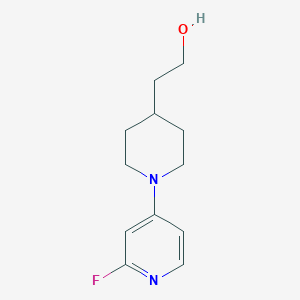
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)

